molecular formula C6H5BF3NO2 B1326533 (6-(Trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 868662-36-6

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No. B1326533
CAS RN: 868662-36-6
M. Wt: 190.92 g/mol
InChI Key: BNTIPMNMTIAWIW-UHFFFAOYSA-N
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Description

“(6-(Trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 868662-36-6 . It has a molecular weight of 190.92 and its IUPAC name is 6-(trifluoromethyl)-3-pyridinylboronic acid . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical and dyestuff field .


Molecular Structure Analysis

The InChI code for “(6-(Trifluoromethyl)pyridin-3-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(6-(Trifluoromethyl)pyridin-3-yl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(6-(Trifluoromethyl)pyridin-3-yl)boronic acid” is a white to pale yellow crystal or powder . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Photovoltaic Materials

Lastly, this boronic acid derivative can contribute to the field of photovoltaic materials. These materials are used to convert light into electricity in solar cells. The compound’s properties may be harnessed to develop new types of organic photovoltaic cells, which are lighter and more flexible than traditional silicon-based cells.

Each of these applications demonstrates the versatility and importance of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid in scientific research, particularly in the fields of organic synthesis, materials science, and pharmaceuticals .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTIPMNMTIAWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648808
Record name [6-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid

CAS RN

868662-36-6
Record name [6-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)pyridine-5-boronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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